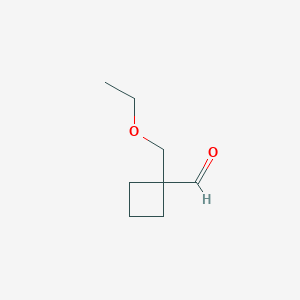
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is characterized by a cyclobutane ring substituted with an ethoxymethyl group and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
化学反応の分析
Types of Reactions: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclobutan-1-ol
Substitution: Products depend on the nucleophile used
科学的研究の応用
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
作用機序
The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The ethoxymethyl group can also influence the reactivity and stability of the compound by providing steric and electronic effects .
類似化合物との比較
Cyclobutane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less sterically hindered and more reactive.
1-(Methoxymethyl)cyclobutane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to different reactivity and properties.
Cyclobutane-1-carboxylic acid: The carboxylic acid derivative of cyclobutane, differing in functional group and reactivity.
Uniqueness: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the ethoxymethyl and aldehyde groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications .
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-(ethoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-10-7-8(6-9)4-3-5-8/h6H,2-5,7H2,1H3 |
InChIキー |
HGCUYVJOMKSUMS-UHFFFAOYSA-N |
正規SMILES |
CCOCC1(CCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















